molecular formula C27H24FN3O3S B2642889 2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide CAS No. 899743-49-8

2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide

Cat. No.: B2642889
CAS No.: 899743-49-8
M. Wt: 489.57
InChI Key: ZYODSMHLYQEDRO-UHFFFAOYSA-N
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Description

2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C27H24FN3O3S and its molecular weight is 489.57. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Agent Synthesis

Compounds structurally related to 2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide have been studied for their potential as antibacterial agents. A novel series of these compounds were synthesized and tested for in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria. The results indicated broad-spectrum antibacterial activity, highlighting their potential in antibacterial therapies (Borad et al., 2015).

Anti-inflammatory Activity

These compounds have also been explored for their anti-inflammatory properties. For instance, derivatives synthesized from reactions involving compounds similar to the one have shown significant anti-inflammatory activity. This was demonstrated through models like carrageenan-induced rat paw edema and other inflammation models (Khalifa & Abdelbaky, 2008), (Ma et al., 2011).

Anticancer Potential

Several studies have evaluated the potential of these compounds as anticancer agents. This includes screening for cytotoxicity against various human tumor cell lines and investigating their role as modulators of specific cellular processes linked to cancer. The results suggest that some derivatives could serve as leads for further anticancer drug development (Penthala et al., 2011), (Kumar & Sharma, 2022).

Modulation of p53 Activity

Compounds structurally similar to the query compound have been studied for their ability to modulate p53 activity, which is a crucial factor in cancer therapy. These compounds have shown potential in inhibiting the interaction between p53 and MDM2, a negative regulator of p53, thus activating p53's tumor suppressor functions (Bertamino et al., 2013).

Antimicrobial Activity

Some derivatives have also been examined for their antimicrobial properties, showing efficacy against various bacterial strains. This suggests their potential application in treating microbial infections (Trotsko et al., 2018).

Properties

IUPAC Name

2-[3-(4-fluorophenyl)-5'-methyl-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN3O3S/c1-17-3-6-19(7-4-17)14-29-24(32)15-30-23-12-5-18(2)13-22(23)27(26(30)34)31(25(33)16-35-27)21-10-8-20(28)9-11-21/h3-13H,14-16H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYODSMHLYQEDRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C3=C(C=C(C=C3)C)C4(C2=O)N(C(=O)CS4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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